6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an imidazo[1,5-A]pyridine core
Preparation Methods
The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route starts with the preparation of the imidazo[1,5-A]pyridine core, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic substitution reactions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or trifluoromethyl groups can be replaced by other functional groups.
Cyclization: The imidazo[1,5-A]pyridine core can undergo further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The imidazo[1,5-A]pyridine core facilitates the compound’s ability to interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid include:
3-(Trifluoromethyl)imidazo[1,5-A]pyridine-6-carboxylic acid: This compound shares the imidazo[1,5-A]pyridine core and trifluoromethyl group but differs in the position of the carboxylic acid group.
6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: This compound has a similar structure but includes a chlorine atom and an ethyl ester group.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound features a phenylthio group and an ethyl ester group, making it structurally similar but functionally distinct.
Properties
Molecular Formula |
C9H4BrF3N2O2 |
---|---|
Molecular Weight |
309.04 g/mol |
IUPAC Name |
6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17) |
InChI Key |
BAUFCRQUYHLACO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.